molecular formula C9H9N3S B3352195 1H-Benzimidazole-2-carbothioamide, 1-methyl- CAS No. 43102-10-9

1H-Benzimidazole-2-carbothioamide, 1-methyl-

Cat. No.: B3352195
CAS No.: 43102-10-9
M. Wt: 191.26 g/mol
InChI Key: CKYJSBBYRYUROM-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Benzimidazole (B57391) Scaffolds in Medicinal Chemistry Research

The journey of the benzimidazole scaffold in medicinal chemistry is a rich narrative that dates back to the early 20th century. Initially identified as a structural component of vitamin B12, the benzimidazole core, a fusion of benzene (B151609) and imidazole (B134444) rings, quickly captured the attention of chemists and pharmacologists. researchgate.net Its structural similarity to naturally occurring purines suggested a potential for interaction with biological systems, a hypothesis that has been extensively validated over the decades. researchgate.net

The versatility of the benzimidazole ring system allows for substitutions at various positions, leading to a vast library of derivatives with a wide spectrum of biological activities. nih.gov This structural adaptability has been a key driver in its enduring presence in drug discovery programs. Over the years, the benzimidazole nucleus has been successfully incorporated into a multitude of clinically significant drugs, demonstrating its "privileged" status in medicinal chemistry.

Table 1: Milestones in the Development of Benzimidazole-Containing Drugs

DecadeKey DevelopmentsExample Drug(s)Therapeutic Class
1950s Discovery of the benzimidazole moiety in Vitamin B12.-Vitamin
1960s Introduction of the first benzimidazole anthelmintic.ThiabendazoleAnthelmintic
1970s-1980s Development of broad-spectrum anthelmintics and proton pump inhibitors.Mebendazole, OmeprazoleAnthelmintic, Antiulcer
1990s-Present Expansion into diverse therapeutic areas including antihistamines, antihypertensives, and anticancer agents.Astemizole, Telmisartan, BendamustineAntihistamine, Antihypertensive, Anticancer

The continuous exploration of benzimidazole derivatives is fueled by the desire to develop new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic profiles. nih.gov Modern synthetic methodologies, including microwave-assisted and green chemistry approaches, have further facilitated the generation of novel benzimidazole-based compounds for biological screening. nih.govsemanticscholar.org

Significance of Carbothioamide Functionality in Heterocyclic Compound Design

The carbothioamide group (-C(=S)NH2), also known as a thioamide, is a critical functional group in the design and synthesis of heterocyclic compounds with diverse biological activities. Its presence in a molecule can significantly influence its physicochemical properties and its interactions with biological targets. The sulfur atom, being larger and more polarizable than oxygen, can engage in unique bonding interactions, including hydrogen bonding and coordination with metal ions. mdpi.com

In the context of heterocyclic chemistry, the carbothioamide moiety serves as a versatile synthon for the construction of various ring systems, such as thiazoles, thiadiazoles, and triazoles. nih.gov This synthetic utility allows for the creation of complex molecular architectures with tailored biological profiles.

The incorporation of a carbothioamide group into a heterocyclic scaffold has been shown to impart a range of pharmacological activities. Research has demonstrated that compounds containing this functionality can exhibit antimicrobial, antifungal, antiviral, and anticancer properties. nih.govmdpi.com The ability of the thioamide group to act as a hydrogen bond donor and acceptor, as well as its potential to chelate metal ions, is often implicated in its mechanism of action.

Research Trajectories and Academic Relevance of 1H-Benzimidazole-2-carbothioamide, 1-methyl-

While extensive research has been conducted on the broader classes of benzimidazoles and carbothioamides, specific and detailed investigations into 1H-Benzimidazole-2-carbothioamide, 1-methyl- are still emerging. The academic relevance of this particular compound lies at the intersection of the well-established biological potential of its parent scaffold and the influential nature of its functional group.

Current research trajectories for compounds of this nature are multifaceted, primarily focusing on the synthesis of novel derivatives and the evaluation of their biological activities. The N-methylation at the 1-position of the benzimidazole ring can alter the compound's lipophilicity and metabolic stability, potentially leading to improved pharmacokinetic properties. chemicalbook.com The 2-carbothioamide group, as previously discussed, is a key pharmacophore that can be further modified to explore structure-activity relationships.

Although specific detailed research findings and extensive data tables for "1H-Benzimidazole-2-carbothioamide, 1-methyl-" are not widely available in the public domain at the time of this writing, the general research interest in similar structures suggests that investigations would likely be directed towards the following areas:

Antimicrobial and Antifungal Activity: Given the known activities of both benzimidazoles and carbothioamides, this is a primary area of investigation. nih.gov

Anticancer Activity: The benzimidazole scaffold is present in several anticancer drugs, making this a promising avenue for exploration. nih.gov

Enzyme Inhibition: The ability of the carbothioamide group to interact with metallic active sites of enzymes could be a focus of study.

The synthesis of 1H-Benzimidazole-2-carbothioamide, 1-methyl- would likely involve the reaction of a corresponding 1-methyl-1H-benzimidazole-2-carbonitrile with a source of sulfur, such as hydrogen sulfide (B99878), or through the treatment of a 1-methyl-1H-benzimidazole-2-carboxamide with a thionating agent like Lawesson's reagent.

Table 2: General Physicochemical Properties of Related Benzimidazole Derivatives

Property2-Methyl-1H-benzimidazole banglajol.info1-Methyl-1H-benzimidazole
Molecular Formula C8H8N2C8H8N2
Molecular Weight 132.16 g/mol 132.16 g/mol
Appearance SolidLiquid
General Biological Activity Antioxidant, Cytotoxic banglajol.infoPrecursor for other derivatives

Disclaimer: The data in this table is for structurally related compounds. Specific experimental data for 1H-Benzimidazole-2-carbothioamide, 1-methyl- was not available in the searched literature.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methylbenzimidazole-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c1-12-7-5-3-2-4-6(7)11-9(12)8(10)13/h2-5H,1H3,(H2,10,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKYJSBBYRYUROM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70484191
Record name 1H-Benzimidazole-2-carbothioamide, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70484191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43102-10-9
Record name 1H-Benzimidazole-2-carbothioamide, 1-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70484191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 1h Benzimidazole 2 Carbothioamide, 1 Methyl and Its Derivatives

Foundational Synthetic Routes to 1H-Benzimidazole-2-carbothioamide, 1-methyl-

A direct, one-pot synthesis of 1H-Benzimidazole-2-carbothioamide, 1-methyl- has not been extensively reported, necessitating a multi-step approach. A plausible and efficient synthetic pathway involves a two-step sequence starting from a readily available precursor, 1-methyl-1H-benzimidazole-2-carbonitrile. This strategy hinges on two key transformations: the N-methylation of a benzimidazole (B57391) precursor and the subsequent conversion of the nitrile functionality into a carbothioamide group.

The initial step involves the synthesis of the N-methylated benzimidazole core. A common method for the N-alkylation of benzimidazoles is the reaction with an alkyl halide, such as methyl iodide, in the presence of a base. The base, typically a carbonate or a hydride, deprotonates the acidic N-H of the benzimidazole ring, generating a nucleophilic anion that subsequently attacks the alkyl halide in a nucleophilic substitution reaction.

The second critical step is the conversion of the 2-cyano group of 1-methyl-1H-benzimidazole-2-carbonitrile into the desired 2-carbothioamide moiety. This transformation can be achieved through the addition of hydrogen sulfide (B99878) (H₂S) or its equivalents to the nitrile. Various reagents and conditions have been developed for this conversion, including the use of H₂S gas in the presence of a base, or employing reagents like ammonium (B1175870) sulfide or sodium hydrosulfide. Another effective method involves the use of thioacetamide (B46855) or Lawesson's reagent.

A representative synthetic scheme is presented below:

Scheme 1: Plausible Synthetic Route to 1H-Benzimidazole-2-carbothioamide, 1-methyl-

Reaction scheme showing the two-step synthesis of 1H-Benzimidazole-2-carbothioamide, 1-methyl- from a benzimidazole precursor.

Derivatization Strategies for Benzimidazole-Carbothioamide Analogs

The structural framework of 1H-Benzimidazole-2-carbothioamide, 1-methyl- offers multiple sites for chemical modification, allowing for the generation of a diverse library of analogs with potentially altered biological activities or material properties. Key derivatization strategies include reactions at the carbothioamide moiety, the benzimidazole nucleus, and the N-methyl group.

Alkylation and Acylation Reactions

The nitrogen atoms of the benzimidazole ring and the sulfur atom of the carbothioamide group are nucleophilic and can be targeted for alkylation and acylation reactions. N-alkylation of the benzimidazole ring, if a different substituent than methyl is desired at the 1-position, can be achieved using various alkyl halides in the presence of a base. C2-alkylation of the benzimidazole ring has also been reported, offering another avenue for diversification.

The carbothioamide moiety itself can undergo S-alkylation with alkyl halides to form S-alkyl thioimidates. These intermediates are valuable for further transformations. Acylation can occur at the nitrogen of the carbothioamide group, leading to the formation of N-acyl derivatives.

Cyclocondensation and Heterocyclic Ring Formation

The carbothioamide group is a versatile functional handle for the construction of fused heterocyclic rings. For instance, reaction with α-haloketones can lead to the formation of thiazole (B1198619) rings fused to the benzimidazole core. Similarly, reactions with bifunctional reagents can be employed to construct other five- or six-membered heterocyclic systems, expanding the chemical space of the parent molecule.

Substitution Reactions on the Benzimidazole Nucleus and Carbothioamide Moiety

Electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, can be performed on the benzene (B151609) ring of the benzimidazole nucleus, typically at the 5- and 6-positions. The directing effects of the existing substituents will influence the regioselectivity of these reactions.

The carbothioamide group can also be a site for substitution. For example, the sulfur atom can be replaced by an oxygen atom to yield the corresponding carboxamide derivative through oxidative or hydrolytic methods.

Green Chemistry Approaches and Sustainable Synthetic Protocols

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign and sustainable methods for the synthesis of benzimidazoles and related heterocycles. These approaches aim to reduce waste, minimize the use of hazardous reagents and solvents, and improve energy efficiency.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. The synthesis of benzimidazoles can be significantly expedited under microwave irradiation, often leading to higher yields and cleaner reaction profiles in shorter timeframes. benthamdirect.comscispace.comarkat-usa.orgeurekaselect.comingentaconnect.com Similarly, ultrasound-assisted synthesis has been shown to be effective for various organic transformations, including the synthesis of thioamides, by providing mechanical energy to the reaction mixture. utu.ac.inrsc.orgacs.orgnih.govresearchgate.net

The use of green solvents, such as water or ionic liquids, and the development of catalyst-free or reusable catalyst systems are other important aspects of green benzimidazole synthesis. ijarsct.co.inmdpi.comacs.org For the synthesis of thioamides, multicomponent reactions using elemental sulfur in environmentally benign solvents like deep eutectic solvents represent a sustainable alternative to traditional methods. rsc.orgchemistryforsustainability.orgrsc.org

Mechanistic Investigations of Key Synthetic Reactions

Understanding the reaction mechanisms is crucial for optimizing synthetic protocols and designing new transformations. The N-methylation of benzimidazole is generally understood to proceed via a standard SN2 mechanism. The base abstracts the acidic proton from the imidazole (B134444) nitrogen, creating an ambident nucleophile. The resulting anion then attacks the methylating agent, with the site of methylation (N1 vs. N3) being influenced by steric and electronic factors.

Advanced Structural Elucidation and Spectroscopic Characterization

Vibrational Spectroscopy for Molecular Conformation and Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the conformational landscape of a molecule. For 1H-Benzimidazole-2-carbothioamide, 1-methyl-, characteristic vibrational modes would be expected for the benzimidazole (B57391) ring system, the N-methyl group, and the carbothioamide moiety.

Key expected vibrational frequencies would include N-H stretching vibrations from the thioamide group, typically in the range of 3400-3100 cm⁻¹. The C=S stretching vibration, a key marker for the carbothioamide group, would be anticipated in the 850-600 cm⁻¹ region, although its position can be influenced by hydrogen bonding and coupling with other vibrations. Aromatic C-H and C=C stretching vibrations from the benzene (B151609) part of the benzimidazole ring would appear in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ regions, respectively. The C-N stretching vibrations within the imidazole (B134444) ring and the thioamide group would also produce characteristic bands. The presence of the methyl group would be confirmed by its characteristic symmetric and asymmetric C-H stretching and bending vibrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Atomic Connectivity and Stereochemistry

NMR spectroscopy is indispensable for elucidating the precise connectivity of atoms within a molecule. Both ¹H and ¹³C NMR would provide critical information for 1H-Benzimidazole-2-carbothioamide, 1-methyl-.

In the ¹H NMR spectrum, distinct signals would be expected for the protons of the benzimidazole ring, the N-methyl group, and the NH₂ protons of the carbothioamide group. The aromatic protons would likely appear as a complex multiplet in the downfield region (typically 7.0-8.0 ppm). The N-methyl protons would present as a singlet, likely in the range of 3.5-4.0 ppm. The chemical shift of the NH₂ protons can vary widely depending on the solvent and concentration due to hydrogen bonding and exchange phenomena.

The ¹³C NMR spectrum would show distinct resonances for each carbon atom in the molecule. The carbon of the C=S group would be a key diagnostic signal, expected to appear significantly downfield. The carbons of the benzimidazole ring would have characteristic chemical shifts, with the C2 carbon, bonded to the carbothioamide group, being particularly noteworthy. The N-methyl carbon would resonate in the aliphatic region.

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a crucial technique for confirming the molecular weight and formula of a compound and for gaining insight into its structure through analysis of its fragmentation patterns. For 1H-Benzimidazole-2-carbothioamide, 1-methyl-, the molecular ion peak (M⁺) in the mass spectrum would confirm its molecular weight.

High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the unambiguous determination of the molecular formula. The fragmentation pattern would likely involve characteristic losses of small molecules or radicals. For instance, fragmentation of the carbothioamide group could lead to the loss of ·SH, ·NH₂, or CSNH₂. Cleavage could also occur within the benzimidazole ring system, providing further structural information.

X-ray Crystallography for Solid-State Molecular Geometry and Packing Arrangements

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. This technique would reveal precise bond lengths, bond angles, and torsion angles for 1H-Benzimidazole-2-carbothioamide, 1-methyl-.

Tautomeric Equilibrium and Conformational Dynamics of 1H-Benzimidazole-2-carbothioamide, 1-methyl-

Benzimidazole derivatives containing a thio-functional group at the 2-position can exist in a tautomeric equilibrium between the thioamide (or thione) form and the iminothiol (or thiol) form. In the case of 1H-Benzimidazole-2-carbothioamide, 1-methyl-, the thioamide form is generally expected to be the more stable tautomer in both solution and the solid state, a trend observed in related 2-mercaptobenzimidazole (B194830) systems.

The position of this equilibrium can be influenced by factors such as the solvent, temperature, and pH. Spectroscopic techniques like NMR and UV-Vis, often in combination with computational studies, are typically employed to investigate the relative populations of the tautomers.

Conformational dynamics for this molecule would primarily involve rotation around the single bond connecting the carbothioamide group to the benzimidazole ring. The barrier to this rotation would determine the conformational flexibility of the molecule. This can also be studied using variable-temperature NMR experiments and computational modeling.

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations (DFT, HOMO-LUMO Analysis, Electrostatic Potential Mapping)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and reactivity of 1H-Benzimidazole-2-carbothioamide, 1-methyl-. dntb.gov.ua DFT methods provide a good balance between computational cost and accuracy, making them suitable for studying medium-sized organic molecules.

Density Functional Theory (DFT): DFT calculations can be employed to optimize the molecular geometry of 1H-Benzimidazole-2-carbothioamide, 1-methyl-, determining its most stable conformation. cumhuriyet.edu.tr These calculations also yield a wealth of information about the molecule's electronic properties, such as orbital energies and charge distribution.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is an indicator of the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. irjweb.com For benzimidazole (B57391) derivatives, the HOMO is often localized on the benzimidazole ring system, while the LUMO can be distributed across different parts of the molecule depending on the substituents. scienceopen.com

Illustrative HOMO-LUMO Energy Data for a Benzimidazole Derivative

Parameter Value (eV)
EHOMO -6.5
ELUMO -1.8
Energy Gap (ΔE) 4.7

Note: This data is representative for a benzimidazole derivative and not specific to 1H-Benzimidazole-2-carbothioamide, 1-methyl-.

Electrostatic Potential Mapping (EPM): An electrostatic potential map provides a visual representation of the charge distribution within a molecule. nih.gov It is a valuable tool for identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). cumhuriyet.edu.tr In 1H-Benzimidazole-2-carbothioamide, 1-methyl-, the nitrogen and sulfur atoms of the carbothioamide group are expected to be electron-rich regions, depicted in shades of red or yellow on an EPM, making them potential sites for electrophilic attack. Conversely, the hydrogen atoms attached to nitrogen and the aromatic ring may exhibit electron-deficient characteristics, shown in blue, indicating sites for nucleophilic interaction. nih.gov

Molecular Docking Simulations for Ligand-Biomolecular Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or enzyme. nih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. For 1H-Benzimidazole-2-carbothioamide, 1-methyl-, molecular docking simulations can be performed to screen its binding affinity against various biological targets. The docking process involves placing the ligand in the binding site of the receptor and calculating the binding energy for different conformations. A lower binding energy typically indicates a more stable and favorable interaction. researchgate.net Studies on similar benzimidazole derivatives have shown that they can bind to a range of targets, including enzymes and receptors involved in various diseases. ijsrst.comukm.my

Illustrative Molecular Docking Results for a Benzimidazole Derivative

Target Protein Binding Energy (kcal/mol) Interacting Residues
EGFR Tyrosine Kinase -8.5 MET793, LYS745, ASP855
Dihydrofolate Reductase -7.9 ILE7, PHE31, ILE94

Note: This data is representative and not specific to 1H-Benzimidazole-2-carbothioamide, 1-methyl-.

Molecular Dynamics (MD) Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of molecular systems. nih.gov By simulating the motion of atoms and molecules over time, MD can be used to study the conformational stability of 1H-Benzimidazole-2-carbothioamide, 1-methyl-, and the dynamics of its interactions with biological targets. researchgate.net These simulations can reveal how the ligand and receptor adapt to each other upon binding and can help to identify key interactions that stabilize the complex. nih.gov The stability of a ligand-protein complex can be assessed by analyzing parameters such as the root-mean-square deviation (RMSD) of the atomic positions over the course of the simulation. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) models are statistical methods used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. biointerfaceresearch.com These models are valuable for predicting the activity of new compounds and for guiding the design of more potent analogs. nih.gov For a series of benzimidazole derivatives including 1H-Benzimidazole-2-carbothioamide, 1-methyl-, a QSAR model could be developed by calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with experimentally determined biological activities. researchgate.net

Commonly Used Descriptors in QSAR/SPR Models for Benzimidazole Derivatives

Descriptor Type Examples
Electronic Dipole moment, HOMO/LUMO energies, partial charges
Steric Molecular weight, volume, surface area
Hydrophobic LogP (partition coefficient)

Prediction of Electronic and Spectroscopic Properties through Theoretical Calculations

Theoretical calculations, particularly DFT, can be used to predict various electronic and spectroscopic properties of 1H-Benzimidazole-2-carbothioamide, 1-methyl-. These predictions can be compared with experimental data to validate the computational model and to aid in the interpretation of experimental spectra.

Electronic Properties: Theoretical calculations can provide values for properties such as the dipole moment, polarizability, and hyperpolarizability, which are important for understanding the molecule's behavior in electric fields and its nonlinear optical properties. nih.gov

Spectroscopic Properties: The vibrational frequencies calculated from DFT can be used to predict the infrared (IR) and Raman spectra of the molecule. sapub.org Similarly, the electronic transitions calculated using Time-Dependent DFT (TD-DFT) can be used to predict the UV-Vis absorption spectrum. nih.gov The calculated NMR chemical shifts can also be compared with experimental 1H and 13C NMR data to confirm the molecular structure. mdpi.com

Illustrative Predicted Spectroscopic Data for a Benzimidazole Derivative

Spectroscopic Technique Predicted Values
IR (cm-1) ~3400 (N-H stretch), ~1620 (C=N stretch), ~1250 (C=S stretch)
1H NMR (ppm) 7.2-7.8 (aromatic protons), ~4.0 (N-CH3 protons)
13C NMR (ppm) 110-145 (aromatic carbons), ~180 (C=S carbon), ~30 (N-CH3 carbon)

Note: This data is representative and not specific to 1H-Benzimidazole-2-carbothioamide, 1-methyl-.

Investigation of Biological Interactions and Molecular Mechanisms

Enzyme Modulation and Inhibition Profiling

Cholinesterase Enzyme (AChE and BChE) Inhibition Kinetics and Mechanisms

No specific data on the inhibition kinetics or mechanisms of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) by 1H-Benzimidazole-2-carbothioamide, 1-methyl- were found in the conducted literature search. While numerous benzimidazole (B57391) derivatives have been evaluated as cholinesterase inhibitors, with some showing potent activity, studies on this particular compound are not documented in the available scientific papers. nih.govbiointerfaceresearch.commdpi.com

Glycosidase Enzyme (α-Glucosidase and α-Amylase) Inhibitory Activities

The inhibitory activities of 1H-Benzimidazole-2-carbothioamide, 1-methyl- against α-Glucosidase and α-Amylase have not been specifically reported. The broader family of benzimidazole compounds has been a source of interest for developing glycosidase inhibitors, but research has yet to be published on the specific efficacy of this 1-methyl derivative. nih.govresearchgate.net

Urease Enzyme Inhibition Studies

There are no available studies detailing the urease enzyme inhibition by 1H-Benzimidazole-2-carbothioamide, 1-methyl-. Research into benzimidazole-based urease inhibitors is an active area, with various derivatives showing promise. researchgate.netnih.govelsevierpure.com However, the inhibitory potential of this specific compound remains uninvestigated in the public domain.

Poly(ADP-ribose) Polymerase (PARP-1) Inhibition

Specific studies on the inhibition of Poly(ADP-ribose) Polymerase (PARP-1) by 1H-Benzimidazole-2-carbothioamide, 1-methyl- are not present in the reviewed literature. The benzimidazole scaffold is a key component in several known PARP-1 inhibitors, but the carbothioamide and 1-methyl substitution's role in this context has not been elucidated. researchgate.netnih.govnih.gov

DNA Topoisomerase I Modulation

Modulation of DNA Topoisomerase I by 1H-Benzimidazole-2-carbothioamide, 1-methyl- has not been a subject of published research. While some bis-benzimidazole derivatives have been shown to inhibit topoisomerase I, there is no information available for this specific mono-benzimidazole compound. nih.govnih.gov

Other Enzyme Systems (e.g., Elastase, Xanthine (B1682287) Oxidase, COX-2)

No research findings were identified concerning the effects of 1H-Benzimidazole-2-carbothioamide, 1-methyl- on other enzyme systems such as elastase, xanthine oxidase, or cyclooxygenase-2 (COX-2). While some benzimidazole derivatives have been investigated for their inhibitory effects on xanthine oxidase, specific data for the titled compound is absent. lew.rohacettepe.edu.trresearchgate.net

Nucleic Acid Binding and Interaction Analyses

Benzimidazole derivatives have been extensively studied for their ability to interact with DNA, a key target for many therapeutic agents. nih.govmdpi.com The planar structure of the benzimidazole ring allows it to engage with the DNA double helix through various binding modes, influencing its structure and function. nih.gov

Intercalation involves the insertion of a planar molecule, such as the benzimidazole ring system, between the base pairs of the DNA double helix. nih.gov This mode of binding is often characterized by significant changes in the spectroscopic properties of the molecule and alterations to the physical properties of the DNA, such as an increase in viscosity and thermal melting temperature. researchgate.netmdpi.com For instance, studies on the drug Mebendazole, which contains a benzimidazole core, have confirmed its binding with CT-DNA primarily through an intercalation mode. researchgate.net This was substantiated by UV-vis, fluorescence, and circular dichroism (CD) spectroscopy, which revealed a complex formation between the drug and the nucleic acid. researchgate.net

Conversely, groove binding involves the molecule fitting into the minor or major grooves of the DNA helix. This interaction is typically driven by hydrogen bonding, van der Waals forces, and electrostatic interactions. rsc.orgrsc.org Spectroscopic and viscosity measurements of certain benzimidazole analogs have shown that they bind to CT-DNA without significantly altering the DNA's length, a characteristic of groove binding. rsc.org The choice between intercalation and groove binding is often dictated by the substituents on the benzimidazole core. nih.gov

Various biophysical techniques are employed to study these interactions. UV-visible spectroscopy can show hypochromic (decrease in absorption) or hyperchromic (increase in absorption) effects and red or blue shifts in wavelength upon binding. nih.govresearchgate.net Fluorescence spectroscopy can be used to determine binding constants and quenching mechanisms. rsc.org Circular dichroism provides information on conformational changes in the DNA structure upon compound binding. rsc.orgnih.gov Viscosity measurements are particularly useful for distinguishing between classical intercalation, which elongates the DNA helix and increases viscosity, and groove binding, which has a less pronounced effect. mdpi.com

Table 1: Interaction Modes of Various Benzimidazole Derivatives with CT-DNA
Compound ClassPrimary Interaction Mode(s)Supporting Evidence
2-Phenylbenzimidazole-4-carboxamidesIntercalationLow DNA binding affinity noted, but still classified as intercalating agents. nih.gov
MebendazoleIntercalationSpectroscopic (UV-vis, fluorescence, CD), viscosity, and denaturation studies. researchgate.net
Benzimidazole Acyclic C-NucleosidesIntercalationDocking simulations highlighted H-bond interactions with DNA bases. nih.gov
3-Biotinylate-6-benzimidazole AnalogsGroove BindingSpectroscopic data, viscosity tests, and molecular docking confirmed groove interaction. rsc.org

G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich sequences of nucleic acids, such as those found in human telomeres and oncogene promoter regions. nih.govnih.gov These structures are increasingly recognized as important targets in cancer therapy, as their stabilization can inhibit the activity of the enzyme telomerase and downregulate oncogene expression. nih.govrsc.org

The benzimidazole scaffold has been incorporated into various ligands designed to selectively bind and stabilize G-quadruplex DNA. nih.govnih.gov The planar aromatic surface of the benzimidazole ring can stack effectively on the external G-quartets of the G4 structure, which is a key interaction for stabilization. nih.gov

Studies on benzimidazole-carbazole conjugates have shown that these molecules bind with high affinity to G-quadruplex structures in the promoter regions of oncogenes like c-MYC, VEGF, and BCL2. nih.gov This binding stabilizes the G4 structures, and molecular docking studies suggest that the interaction involves end-stacking on the G-quartet. nih.gov Similarly, dimeric carbazole-benzimidazole ligands have been shown to efficiently promote the formation of G4 DNA and exhibit high selectivity for G-quadruplexes over duplex DNA. rsc.org Hybrid molecules combining benzimidazole and 1,2,3-triazole moieties have also been developed, with some showing selective interaction with G-quadruplex DNA over duplex DNA, suggesting a potential for more targeted therapeutic effects. nih.gov

The selectivity for G-quadruplex DNA over the more common duplex DNA is a critical factor in the development of G4-targeting drugs. High selectivity minimizes off-target effects. Research has shown that structural modifications, such as linking benzimidazole units to other aromatic systems like carbazole (B46965) or creating hybrid molecules, can significantly enhance this selectivity. rsc.orgnih.gov

Table 2: G-Quadruplex Stabilization by Benzimidazole-Containing Ligands
Ligand TypeTarget G-QuadruplexKey Findings
Benzimidazole-Carbazole ConjugatesOncogene promoters (c-MYC, c-KIT, VEGF, BCL2)High binding affinity and stabilization of G4 structures via end-stacking. nih.gov
Dimeric Carbazole-Benzimidazole LigandsHuman telomeric G-quadruplexEfficiently promote G4 formation with high selectivity over duplex DNA. rsc.org
Benzimidazole-1,2,3-triazole Hybridsc-Myc promoter DNAShowed selective interaction with G-quadruplex DNA over duplex DNA. nih.gov
Neomycin-Hoechst 33258 (benzimidazole) ConjugatesC-myc promoter G-quadruplexConjugation enhances G-quadruplex binding affinity. researchgate.net

DNA in cells is often found in a supercoiled state, which is crucial for processes like DNA packaging, replication, and transcription. wikipedia.org Molecules that interact with DNA can alter its topology by affecting the degree of supercoiling. wikipedia.org

Intercalating agents, by inserting themselves between DNA base pairs, cause a local unwinding of the DNA helix. This unwinding introduces torsional stress that can be relieved by changes in supercoiling. For a closed-circular DNA molecule that is negatively supercoiled (the typical state in vivo), intercalation will lead to a relaxation of the supercoils and, with sufficient concentration of the intercalator, can induce positive supercoiling.

While direct studies on the effect of 1H-Benzimidazole-2-carbothioamide, 1-methyl- on DNA supercoiling are not available, the known intercalating ability of many benzimidazole derivatives suggests a potential to influence DNA topology. nih.govresearchgate.net For example, studies on other heterocyclic compounds have shown that they can promote the cleavage of supercoiled plasmid DNA (Form I) into a relaxed, open circular form (Form II), demonstrating a direct impact on DNA topology. nih.gov This ability to modify the three-dimensional structure of DNA is a key mechanism through which DNA-binding agents can exert their biological effects.

Receptor Binding and Antagonism Studies

In addition to interacting with nucleic acids, benzimidazole derivatives are widely recognized for their ability to bind with high affinity to a variety of protein receptors, often acting as antagonists.

The serotonin (B10506) 4 receptor (5-HT4) is a G-protein-coupled receptor involved in various physiological functions, particularly in the gastrointestinal tract and the central nervous system. A series of 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamide derivatives have been synthesized and evaluated for their affinity and activity at the 5-HT4 receptor. nih.govresearchgate.net

These studies revealed that compounds with an ethyl or cyclopropyl (B3062369) substituent on the benzimidazole ring displayed moderate to high affinity for the 5-HT4 receptor, with binding affinity (Ki) values ranging from 6.7 to 75.4 nM. nih.govresearchgate.net These compounds generally acted as moderate antagonists, with pKb values in the range of 6.19 to 7.73. nih.govresearchgate.net Interestingly, small structural modifications could switch the functional activity from antagonistic to partial agonistic. For instance, compounds with an isopropyl substituent at the same position exhibited moderate affinity (Ki ≥ 38.9 nM) but acted as potent partial agonists. nih.govresearchgate.net This suggests that the benzimidazole scaffold can be finely tuned to achieve desired functional outcomes at the 5-HT4 receptor.

Table 3: 5-HT4 Receptor Binding and Functional Data for Benzimidazole Derivatives
3-Benzimidazole SubstituentBinding Affinity (Ki)Functional ActivityPotency (pKb) / Intrinsic Activity (i.a.)
Ethyl or Cyclopropyl6.7 - 75.4 nMAntagonistpKb = 6.19 - 7.73
Isopropyl≥ 38.9 nMPartial Agonisti.a. = 0.94
Isopropyl (with N-butyl on piperazine)Not specifiedAntagonistpKb = 7.94
N-Butyl Quaternization of Isopropyl derivative66.3 nMPartial Agonisti.a. = 0.93

Data sourced from studies on 2,3-dihydro-2-oxo-1H-benzimidazole-1-carboxamide derivatives. nih.govresearchgate.net

The melanin-concentrating hormone receptor 1 (MCH-R1) is a G-protein-coupled receptor that plays a critical role in the regulation of energy homeostasis, food intake, and body weight. lookchem.comnih.gov As such, MCH-R1 antagonists are being actively investigated as potential treatments for obesity. kisti.re.krfrontiersin.org The benzimidazole core has proven to be a highly effective scaffold for the development of potent MCH-R1 antagonists. nih.govresearchgate.netnih.gov

Extensive structure-activity relationship (SAR) studies have been conducted on various series of benzimidazole derivatives. kisti.re.krresearchgate.net For example, a series of 2-heteroaryl substituted benzimidazoles led to the identification of a compound with a 2-[2-(pyridin-3-yl)ethyl] substituent that exhibited a highly potent MCH-R1 binding activity with an IC50 value of 1 nM. kisti.re.kr Optimization of other series of 1H-benzimidazole derivatives has also yielded potent antagonists. epa.gov These findings underscore the suitability of the benzimidazole template for designing high-affinity ligands that can effectively block the MCH-R1 signaling pathway.

Table 4: MCH-R1 Binding Affinity for Selected Benzimidazole Derivatives
Compound SeriesKey SubstituentBinding Affinity (IC50)
2-Heteroaryl Benzimidazoles2-[2-(pyridin-3-yl)ethyl]1 nM
2-Heteroaryl Benzimidazoles2-(pyridin-3-yl)methyl4 nM
2-Heteroaryl Benzimidazoles2-(p-chlorophenyl)3 nM
1-(1H-benzimidazol-6-yl)pyridin-2(1H)-ones4-[(5-chlorothiophen-2-yl)methoxy]-1-(2-cyclopropyl-1-methyl-1H-benzimidazol-6-yl)pyridin-2(1H)-onePotent MCHR1 antagonist (specific IC50 not provided)

Data for 2-Heteroaryl Benzimidazoles sourced from reference kisti.re.kr. Data for 1-(1H-benzimidazol-6-yl)pyridin-2(1H)-ones sourced from reference epa.gov.

Following a comprehensive search of available scientific literature, it has been determined that there is insufficient specific data for the compound 1H-Benzimidazole-2-carbothioamide, 1-methyl- to generate the detailed article as requested in the provided outline.

The conducted searches did not yield specific research findings on the interactions of 1H-Benzimidazole-2-carbothioamide, 1-methyl- with the following targets:

Corticotropin Releasing Factor Receptor 1 (CRF1)

Transient Receptor Potential Vanilloid 4 (TRPV4)

Gonadotropin Releasing Hormone (GnRH) Receptor

Furthermore, no dedicated studies were found detailing the specific effects of this particular compound in the following areas:

Modulation of cellular proliferation and viability in diverse cell lines.

Cell cycle perturbations and apoptosis induction mechanisms.

Effects on the mitotic spindle apparatus or ergosterol (B1671047) biosynthesis.

While the broader class of benzimidazole derivatives has been extensively studied and shown to exhibit a wide range of biological activities, including those mentioned in the outline, the explicit instructions to focus solely on 1H-Benzimidazole-2-carbothioamide, 1-methyl- prevent the inclusion of this more general data. Attributing the activities of other benzimidazole compounds to this specific, unstudied molecule would be scientifically inaccurate.

Therefore, to maintain the required standards of accuracy and strict adherence to the specified subject matter, the requested article cannot be generated at this time. Further experimental research on 1H-Benzimidazole-2-carbothioamide, 1-methyl- would be necessary to provide the specific information required to fulfill the detailed outline.

Antimicrobial Research Approaches in In Vitro and Preclinical Models

Evaluation of Efficacy against Bacterial Pathogens

No specific studies evaluating the efficacy of 1H-Benzimidazole-2-carbothioamide, 1-methyl- against bacterial pathogens were identified in the reviewed literature. While numerous benzimidazole derivatives have been synthesized and tested for antibacterial properties against a range of Gram-positive and Gram-negative bacteria, data for this specific compound is not available. tsijournals.comnih.govresearchgate.netscirp.org

Evaluation of Efficacy against Fungal Species (e.g., Candida)

Similarly, a comprehensive search did not yield any studies focused on the in vitro or preclinical evaluation of 1H-Benzimidazole-2-carbothioamide, 1-methyl- against fungal species, including those of the Candida genus. The broader class of benzimidazoles has been a source of antifungal drug discovery, but specific efficacy data for the requested compound is absent from the current scientific literature. nih.govresearchgate.netacs.orgresearchgate.net

Antiprotozoal Research Modalities (e.g., T. cruzi)

There is no available research that specifically investigates the antiprotozoal activity of 1H-Benzimidazole-2-carbothioamide, 1-methyl- against Trypanosoma cruzi or other protozoal organisms. While other benzimidazole-related structures have been explored for activity against Chagas disease, this particular derivative has not been the subject of such published studies. medscape.comnih.govnih.gov

Structure Activity Relationship Sar and Structural Optimization Studies

Elucidating the Influence of Substituents on Biological Interactions

The biological profile of the 1-methyl-1H-benzimidazole-2-carbothioamide scaffold is highly sensitive to the nature and position of various substituents. nih.gov The methyl group at the N-1 position is a critical modification that often has a significant influence on antiproliferative and antioxidative activities when compared to other alkyl groups like isobutyl. nih.gov

Systematic studies on related benzimidazole (B57391) structures have revealed key insights into how modifications on the benzimidazole core and associated phenyl rings dictate biological outcomes. For instance, the introduction of a cyano group onto the benzimidazole nucleus, particularly in N-methylated derivatives, has been shown to yield compounds with promising and selective antiproliferative activity against specific cancer cell lines. nih.gov Similarly, substitutions at the 5- and 6-positions of the benzimidazole ring with bioisosteric groups such as -Cl, -F, -CF3, and -CN can significantly modulate activity, leading to potent antiprotozoal agents. srrjournals.com

Research has also shown that substituents on a phenyl ring attached to the core structure play a vital role. The number and position of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups can drastically impact biological effects. nih.gov For example, a 2-hydroxy-4-methoxy substituted derivative with a methyl group on the benzimidazole nitrogen demonstrated selective activity against the MCF-7 breast cancer cell line. nih.gov In some contexts, the presence of a simple hydrogen atom at the 5-position of the benzimidazole ring is more beneficial for activity than an electron-withdrawing group. nih.gov

The following table summarizes the observed influence of various substituents on the biological activity of benzimidazole derivatives, providing a framework for understanding the SAR of 1-methyl-1H-benzimidazole-2-carbothioamide analogs.

Position of SubstitutionSubstituentObserved Impact on Biological ActivityReference
N-1 Position (Benzimidazole)Methyl (-CH3)Significant influence on antiproliferative and antioxidative activity. nih.gov nih.gov
Benzimidazole CoreCyano (-CN)Enhances selective antiproliferative activity, especially in N-methyl derivatives. nih.gov nih.gov
5- and 6-Positions (Benzimidazole)-Cl, -F, -CF3, -CNCan confer potent antiprotozoal activity. srrjournals.com srrjournals.com
5-Position (Benzimidazole)Hydrogen (-H)Can be more beneficial than electron-withdrawing groups for certain activities. nih.gov nih.gov
Attached Phenyl RingHydroxy (-OH) and Methoxy (-OCH3) groupsNumber and position strongly impact biological activity and selectivity. nih.gov nih.gov
2-Position (Benzimidazole)Trifluoromethyl (-CF3)Imparts antiprotozoal properties. srrjournals.com srrjournals.com

Stereochemical Considerations and Conformational Impact on Activity

The three-dimensional arrangement of atoms (stereochemistry) and the rotational flexibility of the molecule (conformation) are critical factors that govern its interaction with biological targets. For molecules structurally related to 1-methyl-1H-benzimidazole-2-carbothioamide, such as benzimidazole-N-acylhydrazones, it has been observed that they can exist as a mixture of different conformers. researchgate.net

Specifically, due to restricted rotation around the amide-like bond, these compounds can adopt distinct spatial arrangements, often referred to as synperiplanar and antiperiplanar conformers. researchgate.net The relative population of these conformers can be influenced by the solvent and the nature of the substituents. For instance, the presence of a hydroxyl group in the ortho position of an attached phenyl ring can shift the conformational equilibrium. researchgate.net

The specific conformation adopted by the molecule is crucial for its activity, as biological receptors often have exquisitely defined binding pockets that only accommodate a specific molecular shape. A molecule that can readily adopt the "bioactive conformation" is more likely to exhibit high potency. Therefore, understanding the conformational preferences of the 1-methyl-1H-benzimidazole-2-carbothioamide scaffold and how different substituents influence this equilibrium is a key aspect of rational drug design.

Design Principles for Enhancing Specificity and Potency

Based on accumulated SAR data, several design principles can be formulated to guide the synthesis of more potent and selective analogs of 1-methyl-1H-benzimidazole-2-carbothioamide.

Strategic N-1 Alkylation: The N-1 methyl group is a key feature. Exploring other small alkyl groups may modulate activity, but the methyl group often serves as a beneficial starting point for antiproliferative effects. nih.gov

Benzimidazole Core Substitution: Introducing small, electron-withdrawing groups like cyano (-CN) or halogens at the 5- or 6-positions is a proven strategy for enhancing various biological activities, including anticancer and antimicrobial effects. nih.govrsc.org

Modulation of the Side Chain: The carbothioamide group is a critical pharmacophore. Modifications here, such as attaching different aromatic or heterocyclic rings, can fine-tune the molecule's binding affinity and specificity for its target. For instance, replacing the sulfur with an oxygen (to form a carboxamide) or altering the linker to which other groups are attached can lead to significant changes in activity.

Targeted Aromatic Substitution: When a phenyl ring is part of the structure (often attached to the carbothioamide or carboxamide nitrogen), decorating it with hydrogen bond donors/acceptors (like -OH) or lipophilic groups (like -OCH3) can optimize interactions within the target's binding site and improve selectivity. nih.gov

Scaffold Hopping and Bioisosteric Replacements in Benzimidazole-Carbothioamide Design

In modern drug discovery, moving beyond simple substituent changes to alter the core molecular framework is a powerful strategy for innovation. nih.gov Two key concepts in this area are bioisosteric replacement and scaffold hopping. nih.gov

Bioisosteric replacement involves substituting an atom or a group of atoms in the molecule with another that has similar physical or chemical properties, with the goal of retaining biological activity while improving other properties like metabolic stability or synthetic accessibility. researchgate.netresearchgate.net In the context of the benzimidazole-carbothioamide scaffold, a classic example is the replacement of a hydrogen atom with fluorine, or a hydroxyl group with an amino group. A more complex bioisosteric replacement could involve substituting the entire benzimidazole ring with another bicyclic heterocycle, such as a benzothiazole, which has been shown to sometimes result in more active compounds. nih.gov

Scaffold hopping is a more dramatic molecular redesign where the central core (the benzimidazole ring system) is replaced with a structurally different scaffold that maintains the essential 3D arrangement of key binding groups. researchgate.netuniroma1.it This strategy is employed to discover novel chemical entities with similar biological activity but potentially improved properties or a distinct patent position. uniroma1.it For a molecule like 1-methyl-1H-benzimidazole-2-carbothioamide, a scaffold hop might involve replacing the benzimidazole core with, for example, an indazole or a purine (B94841) ring system, while ensuring that the 1-methyl and 2-carbothioamide functionalities are positioned in a spatially equivalent manner to preserve the crucial interactions with the biological target.

These advanced design strategies are critical for evolving the benzimidazole-carbothioamide template to overcome challenges in drug development and to generate new, effective therapeutic agents. nih.govresearchgate.net

Advanced Methodologies for Biological Evaluation in Research Settings

Spectrophotometric and Fluorometric Assays for Biochemical Characterization

Spectrophotometric and fluorometric assays are fundamental techniques for the initial biochemical characterization of compounds like 1H-Benzimidazole-2-carbothioamide, 1-methyl-. These methods are instrumental in determining the compound's effect on enzymatic activity by monitoring changes in absorbance or fluorescence intensity.

In a hypothetical research scenario, the inhibitory potential of 1H-Benzimidazole-2-carbothioamide, 1-methyl- against a target enzyme, such as a specific kinase or protease, could be assessed. A spectrophotometric assay might involve a chromogenic substrate that, upon enzymatic cleavage, releases a colored product. The rate of color formation, measured by a spectrophotometer, is indicative of enzyme activity. The presence of an inhibitor like 1H-Benzimidazole-2-carbothioamide, 1-methyl- would lead to a decrease in the rate of color development.

Similarly, a fluorometric assay could be employed using a substrate that becomes fluorescent upon enzymatic action. The reduction in fluorescence intensity in the presence of varying concentrations of 1H-Benzimidazole-2-carbothioamide, 1-methyl- would allow for the determination of its inhibitory potency, often expressed as the half-maximal inhibitory concentration (IC50).

Table 1: Hypothetical Inhibition of a Target Enzyme by 1H-Benzimidazole-2-carbothioamide, 1-methyl-

Concentration of 1H-Benzimidazole-2-carbothioamide, 1-methyl- (µM) Enzyme Activity (%)
0.1 95.2
0.5 80.5
1.0 65.3
5.0 48.9
10.0 25.1
50.0 8.7

Electrophoretic Mobility Shift Assays (EMSA) for DNA Binding Analysis

To investigate the potential interaction of 1H-Benzimidazole-2-carbothioamide, 1-methyl- with nucleic acids, the Electrophoretic Mobility Shift Assay (EMSA) is a powerful tool. This technique is predicated on the principle that a DNA or RNA molecule bound to a protein or a small molecule will migrate more slowly through a non-denaturing polyacrylamide or agarose (B213101) gel than the unbound nucleic acid.

In a research context, a radiolabeled or fluorescently tagged DNA probe containing a specific sequence of interest would be incubated with increasing concentrations of 1H-Benzimidazole-2-carbothioamide, 1-methyl-. If the compound binds to the DNA, it will form a larger complex, resulting in a retarded migration through the gel matrix, which is observed as a "shifted" band. This can provide qualitative evidence of a DNA-binding event. Competition assays, where an unlabeled DNA sequence is added, can be used to determine the specificity of the interaction.

Table 2: Illustrative EMSA Results for DNA Binding of 1H-Benzimidazole-2-carbothioamide, 1-methyl-

Lane Components Observed Shift
1 Labeled DNA Probe No (Control)
2 Labeled DNA Probe + 1 µM Compound Minor Shift
3 Labeled DNA Probe + 10 µM Compound Clear Shift
4 Labeled DNA Probe + 50 µM Compound Strong Shift
5 Labeled DNA Probe + 50 µM Compound + Unlabeled Competitor DNA Reduced Shift

Surface Plasmon Resonance (SPR) for Real-Time Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique that allows for the real-time monitoring of molecular interactions. It provides quantitative data on the kinetics (association and dissociation rates) and affinity of the binding between a ligand (in this case, 1H-Benzimidazole-2-carbothioamide, 1-methyl-) and an immobilized macromolecule, such as a target protein.

For a study involving 1H-Benzimidazole-2-carbothioamide, 1-methyl-, the target protein would be immobilized on a sensor chip. A solution containing the compound is then flowed over the chip surface. The binding of the compound to the protein causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. By analyzing the signal changes over time during the association and dissociation phases, key kinetic parameters can be determined.

Table 3: Exemplary Kinetic Parameters from SPR Analysis of 1H-Benzimidazole-2-carbothioamide, 1-methyl- Binding to a Target Protein

Parameter Value Unit
Association Rate Constant (ka) 2.5 x 10^4 M⁻¹s⁻¹
Dissociation Rate Constant (kd) 5.0 x 10⁻³ s⁻¹
Equilibrium Dissociation Constant (KD) 200 µM

Isothermal Titration Calorimetry (ITC) for Thermodynamic Binding Parameters

Isothermal Titration Calorimetry (ITC) is a highly sensitive technique used to measure the heat changes that occur during a binding event. It is the gold standard for determining the thermodynamic parameters of a molecular interaction, providing a complete thermodynamic profile of the binding event in a single experiment.

In a hypothetical ITC experiment, a solution of 1H-Benzimidazole-2-carbothioamide, 1-methyl- would be titrated into a sample cell containing the target macromolecule. The heat released or absorbed upon binding is measured, and from this data, the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the interaction can be directly determined. The entropy change (ΔS) can then be calculated. This information provides deep insights into the forces driving the binding interaction.

Table 4: Representative Thermodynamic Profile of 1H-Benzimidazole-2-carbothioamide, 1-methyl- Binding from ITC

Thermodynamic Parameter Value Unit
Stoichiometry (n) 1.05 -
Binding Affinity (Ka) 4.8 x 10^5 M⁻¹
Enthalpy Change (ΔH) -8.5 kcal/mol
Entropy Change (ΔS) 15.2 cal/mol·K

High-Throughput Screening (HTS) Platforms for Lead Identification

High-Throughput Screening (HTS) platforms are essential for the rapid screening of large compound libraries to identify "hits"—compounds that exhibit a desired biological activity. While 1H-Benzimidazole-2-carbothioamide, 1-methyl- is a specific compound, HTS methodologies are relevant in the broader context of identifying lead compounds from a series of benzimidazole (B57391) derivatives.

In an HTS campaign, a miniaturized version of a biochemical or cell-based assay is automated to test thousands of compounds in a short period. For instance, a library of benzimidazole analogs, including 1H-Benzimidazole-2-carbothioamide, 1-methyl-, could be screened against a specific therapeutic target. The results are typically expressed as a percentage of inhibition or activation, and potent compounds are selected for further investigation.

Table 5: Illustrative HTS Data for a Small Library of Benzimidazole Derivatives

Compound ID Structure % Inhibition at 10 µM
BZ-001 1H-Benzimidazole-2-carbothioamide, 1-methyl- 75.4
BZ-002 Analog 1 23.1
BZ-003 Analog 2 88.9
BZ-004 Analog 3 15.6

Advanced Microscopy Techniques for Cellular Localization and Morphological Assessment

Advanced microscopy techniques, such as confocal fluorescence microscopy, are crucial for visualizing the effects of a compound within a cellular context. These methods can be used to determine the subcellular localization of a fluorescently tagged version of 1H-Benzimidazole-2-carbothioamide, 1-methyl- or to observe morphological changes in cells upon treatment with the compound.

For example, cells could be treated with 1H-Benzimidazole-2-carbothioamide, 1-methyl- and then stained with fluorescent dyes that specifically label different organelles (e.g., nucleus, mitochondria). By observing the colocalization of the compound's fluorescence with that of the organelle-specific dyes, its primary site of action within the cell can be inferred. Furthermore, any compound-induced changes in cell shape, cytoskeletal organization, or nuclear morphology can be qualitatively and quantitatively assessed.

Table 6: Hypothetical Cellular Observations with 1H-Benzimidazole-2-carbothioamide, 1-methyl- using Confocal Microscopy

Cellular Feature Observation in Control Cells Observation in Treated Cells (10 µM)
Cell Morphology Normal, spread Rounded, decreased adhesion
Cytoskeletal Integrity Intact actin filaments Disrupted actin network
Nuclear Morphology Round, uniform chromatin Condensed chromatin, nuclear fragmentation
Subcellular Localization of Compound - Predominantly cytoplasmic, with some nuclear accumulation

Future Directions and Emerging Research Perspectives for 1h Benzimidazole 2 Carbothioamide, 1 Methyl

Development of Next-Generation Benzimidazole-Carbothioamide Hybrid Molecules

A promising strategy in modern drug discovery is the creation of hybrid molecules, where two or more pharmacophores are combined into a single chemical entity to enhance potency, improve selectivity, or introduce multi-target activity. acs.org For 1H-Benzimidazole-2-carbothioamide, 1-methyl-, this approach offers a fertile ground for developing next-generation therapeutics. Researchers are exploring the synthesis of novel hybrids by linking the benzimidazole-carbothioamide core with other known bioactive heterocyclic systems. acs.orgnih.gov

Key hybridization strategies include:

Combining with other Azoles: Fusing or linking the benzimidazole (B57391) scaffold with other five-membered heterocyclic rings like pyrazole, oxadiazole, or triazole. acs.orgnih.gov This can lead to compounds with enhanced or novel antimicrobial or anticancer activities.

Incorporating Privileged Scaffolds: Introducing other well-established pharmacophores to create molecules with dual modes of action. For instance, a hybrid with a moiety known for anti-inflammatory properties could yield a compound with both antimicrobial and anti-inflammatory effects. acs.org

The design of these hybrids often relies on using different chemical strategies, such as rigidification of the molecular structure or elongation with flexible linkers, to optimize interactions with biological targets. nih.gov

Table 1: Examples of Benzimidazole Hybridization Strategies

Hybrid Partner MoietyPotential Therapeutic BenefitReference
PyrazoleEnhanced anti-inflammatory and antioxidant activity. acs.org
Oxadiazole / TriazolePotent antifungal activity, potentially overcoming resistance. nih.gov
Hydrazine CarboxamideDevelopment of novel anticonvulsant agents. researchgate.net
IndolePotent antiproliferative activities against human cancer cell lines. researchgate.net

Exploration of Novel Biological Targets and Therapeutic Research Areas

The benzimidazole scaffold is remarkably versatile, with derivatives showing a wide spectrum of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antiparasitic effects. researchgate.netresearchgate.net This versatility suggests that 1H-Benzimidazole-2-carbothioamide, 1-methyl- and its future derivatives may have therapeutic potential in areas beyond their initial discovery.

Future research will likely focus on screening the compound and its next-generation hybrids against a broader range of biological targets. Some emerging therapeutic areas for benzimidazole derivatives that warrant investigation include:

Antihyperlipidemic Agents: Certain benzimidazole-carboxamide derivatives have demonstrated the ability to lower serum lipid levels in preclinical models, suggesting a potential role in treating cardiovascular diseases. nih.gov

Antifungal Drug Development: Novel benzimidazole hybrids have shown excellent activity against pathogenic fungi like Candida albicans and Cryptococcus neoformans by inhibiting key enzymes such as lanosterol (B1674476) 14α-demethylase. nih.gov

Modulators of Cell Cycle Progression: Some benzimidazole derivatives have been shown to interrupt the cell cycle of cancer cells, particularly in the S phase, indicating their potential as bioreductive anticancer agents that are activated under hypoxic (low oxygen) conditions found in tumors. nih.gov

Enzyme Inhibition: The thiosemicarbazone moiety, structurally related to the carbothioamide group, is known for its enzyme-inhibiting properties, opening avenues to target various enzymes implicated in disease. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster, cheaper, and more efficient. nih.govaccscience.com These computational tools can be powerfully applied to the future development of 1H-Benzimidazole-2-carbothioamide, 1-methyl-.

Key applications of AI/ML in this context include:

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch, exploring a vast chemical space to create novel benzimidazole-carbothioamide derivatives with optimized properties for a specific biological target. nih.gov

Predictive Modeling: ML algorithms, such as Support Vector Machines (SVM) and deep learning models, can be trained on existing data to predict the biological activity of new virtual compounds. frontiersin.org This allows for high-throughput virtual screening to identify the most promising candidates for synthesis and testing. nih.gov

ADMET Prediction: A significant challenge in drug development is ensuring a compound has favorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. AI models can predict these properties with increasing accuracy, helping to prioritize candidates with better drug-like profiles and reducing the risk of late-stage failures. accscience.com

Structure-Activity Relationship (SAR) Analysis: AI can analyze complex SAR data to identify the key molecular features responsible for biological activity, guiding chemists in making more informed decisions during lead optimization. researchgate.net

Elucidation of Broader Biological System Interactions and Network Perturbations

Traditionally, drug discovery has focused on a "one molecule, one target" paradigm. However, it is now understood that the therapeutic and toxic effects of a compound arise from its complex interactions within the entire cellular network. nih.gov A key future direction is to move beyond single-target identification and elucidate how 1H-Benzimidazole-2-carbothioamide, 1-methyl- perturbs biological systems on a global scale.

This involves a systems biology approach known as network perturbation analysis. nih.govcolumbia.edu By treating cells with the compound and then measuring genome-wide changes in gene expression or protein levels, researchers can build computational models of the cellular signaling networks. plos.org These models can reveal:

Off-Target Effects: Discovering unintended interactions that could lead to toxicity.

Novel Therapeutic Uses: Uncovering unexpected mechanistic similarities to other drugs, which could suggest new diseases that the compound might be effective against. nih.govcolumbia.edu

This approach provides a much richer, systems-level understanding of a compound's biological impact, enabling more rational drug development and repurposing efforts.

Role in Chemical Biology Tool Development and Probe Generation

Bioactive molecules like 1H-Benzimidazole-2-carbothioamide, 1-methyl- can be transformed into powerful chemical biology tools to explore biological processes. A significant emerging area is the development of chemical probes for target identification and engagement studies. nih.gov

The core scaffold of 1H-Benzimidazole-2-carbothioamide, 1-methyl- can be chemically modified to create such probes. A common strategy is to install a "clickable" chemical handle, such as an alkyne or azide (B81097) group, onto the molecule. This modification allows the probe to be covalently linked to reporter tags (e.g., fluorescent dyes or biotin) after it has bound to its cellular targets. nih.gov

These benzimidazole-based probes can be used in advanced chemoproteomic techniques like Activity-Based Protein Profiling (ABPP) to:

Identify Cellular Targets: Covalently label and identify the specific proteins that the compound interacts with inside a cell.

Profile Target Engagement: Confirm that a drug is binding to its intended target in a complex biological system and determine the effective concentration needed.

Discover Off-Targets: Identify other proteins that the compound binds to, which is crucial for understanding potential side effects. nih.gov

The development of a clickable probe based on the 1H-Benzimidazole-2-carbothioamide, 1-methyl- structure would be a valuable asset for definitively elucidating its mechanism of action and selectivity profile.

Q & A

Q. What synthetic methodologies are commonly employed for 1-methyl-1H-benzimidazole-2-carbothioamide?

Answer: The synthesis typically involves cyclocondensation of substituted o-phenylenediamines with thioamide precursors. A stepwise approach may include:

Thioamide Formation : Reacting 1-methylbenzimidazole-2-carboxamide with Lawesson’s reagent or H2S under controlled conditions to introduce the thioamide group .

Cyclization : Optimizing solvent systems (e.g., DMF or ethanol) and temperatures (80–120°C) to promote ring closure .

Purification : Column chromatography or recrystallization to isolate the product, verified via melting point and spectroscopic data .

Q. Reference Table: Synthetic Routes for Analogous Benzimidazoles

MethodReagents/ConditionsYield (%)Reference
Thioamide substitutionLawesson’s reagent, toluene65–75
CyclocondensationH2S, ethanol, reflux50–60

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

Answer:

  • Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR to confirm substitution patterns and methyl/thioamide groups .
  • Infrared Spectroscopy (IR) : Peaks at ~3400 cm<sup>−1</sup> (N-H stretch) and ~1250 cm<sup>−1</sup> (C=S) validate functional groups .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]<sup>+</sup>).
  • X-ray Crystallography : Single-crystal diffraction (using SHELX programs) resolves bond lengths/angles and confirms tautomeric forms .

Q. What safety protocols are recommended for handling this compound in the laboratory?

Answer:

  • Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .
  • Ventilation : Use fume hoods during synthesis due to potential H2S release .
  • First Aid : Immediate rinsing with water for skin/eye exposure; medical consultation if inhaled .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond lengths) be resolved for benzimidazole derivatives?

Answer:

  • High-Resolution Data : Collect data at low temperature (100 K) to minimize thermal motion artifacts .
  • Refinement Software : Use SHELXL for anisotropic refinement and validation tools (e.g., Rfree) to assess model accuracy .
  • Twinned Data Analysis : Employ twin-law identification in SHELXD for overlapping diffraction patterns .

Q. What strategies optimize the reaction yield of 1-methyl-1H-benzimidazole-2-carbothioamide?

Answer:

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl2) to accelerate cyclization .
  • Solvent Optimization : Compare polar aprotic (DMF) vs. protic (ethanol) solvents for solubility and reactivity .
  • Microwave-Assisted Synthesis : Reduce reaction time (10–30 min vs. hours) and improve yield by 10–15% .

Q. How do electronic effects of substituents influence the benzimidazole core’s reactivity?

Answer:

  • Computational Modeling : Density Functional Theory (DFT) calculates frontier orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .
  • Experimental Validation : Compare reaction rates of derivatives with electron-donating (e.g., -OCH3) vs. withdrawing (-NO2) groups .

Q. What in vitro assays are suitable for evaluating biological activity (e.g., antimicrobial)?

Answer:

  • Antimicrobial Screening : Broth microdilution (MIC assays) against Gram-positive/negative bacteria .
  • Cytotoxicity Testing : MTT assay on cancer cell lines (e.g., HeLa) to assess IC50 values .
  • Enzyme Inhibition : Fluorescence-based assays targeting viral proteases or kinases .

Q. How can computational methods predict metabolic stability or toxicity?

Answer:

  • ADMET Prediction : Use software like Schrödinger’s QikProp to estimate solubility, CYP450 inhibition, and hepatotoxicity .
  • Metabolite Identification : Molecular docking (AutoDock Vina) simulates interactions with cytochrome P450 enzymes .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
1H-Benzimidazole-2-carbothioamide, 1-methyl-
Reactant of Route 2
Reactant of Route 2
1H-Benzimidazole-2-carbothioamide, 1-methyl-

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.